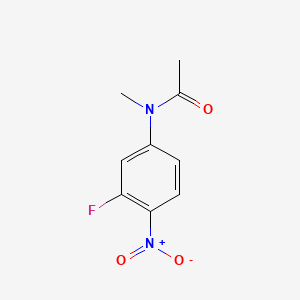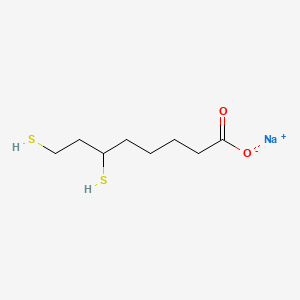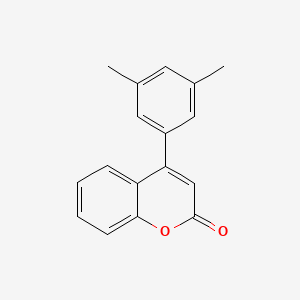
Acridine, 9-(1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1H-IMIDAZOL-1-YL)ACRIDINE is a heterocyclic compound that combines the structural motifs of acridine and imidazole. Acridine is known for its applications in various fields, including pharmacology and material sciences, while imidazole is recognized for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1H-IMIDAZOL-1-YL)ACRIDINE typically involves the cyclization of appropriate precursors. One common method is the reaction of acridine derivatives with imidazole under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 9-(1H-IMIDAZOL-1-YL)ACRIDINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 9-(1H-IMIDAZOL-1-YL)ACRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles in the presence of a base
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydride
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine-9-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
9-(1H-IMIDAZOL-1-YL)ACRIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with DNA.
Medicine: Explored for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of materials with specific electronic and photophysical properties .
Mechanism of Action
The mechanism of action of 9-(1H-IMIDAZOL-1-YL)ACRIDINE involves its interaction with biological macromolecules. For instance, it can intercalate into DNA, disrupting the normal function of enzymes involved in DNA replication and transcription. This property is particularly useful in the development of anticancer agents .
Comparison with Similar Compounds
Acridine: Known for its use in anticancer and antimalarial drugs.
Imidazole: Widely used in pharmaceuticals for its antifungal and antibacterial properties.
Properties
CAS No. |
96424-40-7 |
|---|---|
Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
9-imidazol-1-ylacridine |
InChI |
InChI=1S/C16H11N3/c1-3-7-14-12(5-1)16(19-10-9-17-11-19)13-6-2-4-8-15(13)18-14/h1-11H |
InChI Key |
WMLCJNVGEDCRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethylbenzenesulfonamide](/img/structure/B14126431.png)
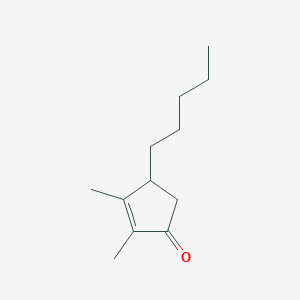
![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
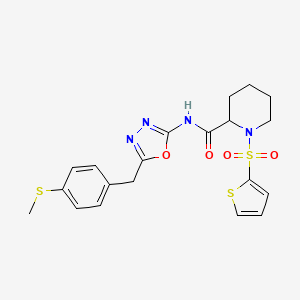
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
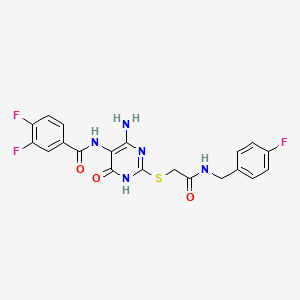
![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)
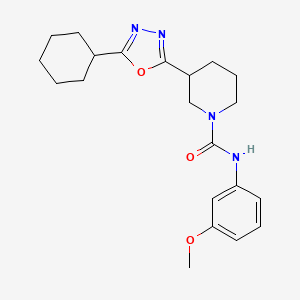
![(2E)-2-{[(6-methoxypyridin-3-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B14126506.png)
